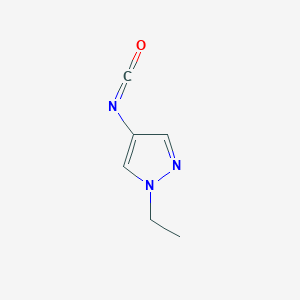
1-Ethyl-4-isocyanatopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-isocyanatopyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isocyanatopyrazole can be synthesized through a modified Curtius reaction. . The reaction conditions typically include the use of bases and aliphatic amines to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-isocyanatopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole-4-carboxylic acids and reduction to yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve primary amines and bases.
Cycloaddition Reactions: Utilize alkynes and catalysts such as silver or copper.
Oxidation and Reduction Reactions: Employ oxidizing agents like bromine or reducing agents like hydrogen gas.
Major Products Formed:
Urea Derivatives: From substitution reactions.
Pyrazole Derivatives: From cycloaddition reactions.
Carboxylic Acids and Amines: From oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
1-Ethyl-4-isocyanatopyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-isocyanatopyrazole involves its interaction with nucleophiles, leading to the formation of stable urea derivatives. The isocyanate group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is harnessed in drug design to inhibit specific enzymes or receptors by forming stable adducts .
Comparaison Avec Des Composés Similaires
4-Isocyanatopyrazole: Lacks the ethyl group, resulting in different reactivity and applications.
1-Methyl-4-isocyanatopyrazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
4-Isocyanato-1-phenylpyrazole: Contains a phenyl group, leading to distinct biological activities and uses.
Uniqueness: The presence of the ethyl group enhances its solubility and reactivity compared to its analogs, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1-ethyl-4-isocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMDUZXWCUMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)




![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2828643.png)

![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2828648.png)
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2828650.png)



![prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2828657.png)

